molecular formula C6Cl2F3I B1410438 1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene CAS No. 1803766-75-7

1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene

Cat. No.: B1410438
CAS No.: 1803766-75-7
M. Wt: 326.87 g/mol
InChI Key: AKZOXSRQKJEDLX-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene is an organohalogen compound with the molecular formula C6Cl2F3I. This compound is characterized by the presence of chlorine, iodine, and fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene can be synthesized through halogen exchange reactions. One common method involves the reaction of 1,4-dichloro-2,3,5,6-tetrafluorobenzene with iodine in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodoso or iodyl derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 1,4-dichloro-2,3,5,6-tetrafluorobenzene.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products

    Substitution: Formation of 1,4-dichloro-2-azido-3,5,6-trifluorobenzene.

    Oxidation: Formation of 1,4-dichloro-2-iodoso-3,5,6-trifluorobenzene.

    Reduction: Formation of 1,4-dichloro-2,3,5,6-tetrafluorobenzene.

Scientific Research Applications

1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in halogen exchange reactions.

    Biology: Employed in the study of halogen bonding interactions in biological systems.

    Medicine: Investigated for its potential use in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-iodo-3,5,6-trifluorobenzene involves its ability to participate in halogen bonding interactions. The presence of multiple halogen atoms allows the compound to act as both a halogen bond donor and acceptor. This property is exploited in the design of supramolecular structures and materials. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which enhance its electrophilic character .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triiodo-2,4,6-trifluorobenzene: Similar in structure but with three iodine atoms instead of one.

    1,4-Dichloro-2,3,5,6-tetrafluorobenzene: Lacks the iodine atom, making it less reactive in certain halogen exchange reactions.

Uniqueness

1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene is unique due to the combination of chlorine, iodine, and fluorine atoms on the benzene ring. This unique arrangement allows for specific reactivity patterns and interactions that are not observed in other similar compounds. Its ability to participate in diverse chemical reactions and form stable halogen bonds makes it a valuable compound in various fields of research .

Properties

IUPAC Name

1,4-dichloro-2,3,5-trifluoro-6-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F3I/c7-1-3(9)4(10)2(8)6(12)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZOXSRQKJEDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)I)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Dichloro-2-iodo-3,5,6-trifluorobenzene
Reactant of Route 6
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